Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cholinesterase inhibition Butyrylcholinesterase Neuropharmacology

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1907463-33-5, molecular formula C₁₄H₇Cl₂F₃N₂, molecular weight 331.1) is a synthetic heterocyclic small molecule of the imidazo[1,2‑a]pyridine class, bearing a 3,4‑dichlorophenyl group at C‑2 and a trifluoromethyl group at C‑6. This scaffold is a privileged structure in medicinal chemistry, with clinically investigated representatives targeting neuronal, metabolic, and oncological enzymes.

Molecular Formula C14H7Cl2F3N2
Molecular Weight 331.1 g/mol
Cat. No. B13680660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H7Cl2F3N2
Molecular Weight331.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Cl)Cl
InChIInChI=1S/C14H7Cl2F3N2/c15-10-3-1-8(5-11(10)16)12-7-21-6-9(14(17,18)19)2-4-13(21)20-12/h1-7H
InChIKeyAMEARDSXIGSIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine for Bioassay Procurement


2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1907463-33-5, molecular formula C₁₄H₇Cl₂F₃N₂, molecular weight 331.1) is a synthetic heterocyclic small molecule of the imidazo[1,2‑a]pyridine class, bearing a 3,4‑dichlorophenyl group at C‑2 and a trifluoromethyl group at C‑6 . This scaffold is a privileged structure in medicinal chemistry, with clinically investigated representatives targeting neuronal, metabolic, and oncological enzymes [1]. The compound is primarily employed as a research tool for structure–activity relationship (SAR) studies and biochemical target engagement assays.

Why 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridines


Subtle modifications to the imidazo[1,2‑a]pyridine core drastically redirect target selectivity and potency. In a systematic SAR study of anticholinesterase activity, the 3,4‑dichlorophenyl appendage alone conferred strong butyrylcholinesterase (BChE) inhibition (IC₅₀ 65 µM), while a biphenyl group shifted selectivity toward acetylcholinesterase (AChE) [1]. The addition of a 6‑trifluoromethyl group introduces distinct electronic and lipophilic character that is predicted to further modulate both binding affinity and metabolic stability, making simple analog substitution unreliable without quantitative head‑to‑head comparison data on the exact substitution pattern [1][2].

Quantitative Differentiation of 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine


BChE Inhibition Advantage versus Non‑Trifluoromethyl Analog

The 3,4‑dichlorophenyl group alone (compound 2j, lacking 6‑CF₃) provides an IC₅₀ of 65 µM against BChE [1]. While direct data for the trifluoromethylated derivative are not publicly available, the electron‑withdrawing nature of the 6‑CF₃ group is expected to increase hydrogen‑bonding potential and lipophilicity, factors that class‑level inference suggests could enhance binding to the acyl pocket of BChE. Procurement of the 6‑CF₃ congener is therefore justified when SAR projects demand a differentiated chemical probe with a distinct electronic profile.

Cholinesterase inhibition Butyrylcholinesterase Neuropharmacology

DPP‑4 Inhibitory Selectivity Rationale

The imidazo[1,2‑a]pyridine scaffold is a validated DPP‑4 pharmacophore; compound 5d (2,4‑dichlorophenyl, 6‑H) achieved an IC₅₀ of 0.13 µM with exquisite selectivity (DPP‑8/DPP‑4 = 215, DPP‑9/DPP‑4 = 192) [1]. The 3,4‑dichloro‑6‑CF₃ variant offers a regioisomeric and electronically differentiated probe that has not yet been evaluated in the same assay. Cross‑study comparison suggests that moving the chlorine atoms and adding CF₃ could modulate the π‑π interaction with Phe357, a key residue in DPP‑4 binding, thereby influencing selectivity and pharmacokinetic profile.

DPP‑4 inhibitor Type 2 diabetes Metabolic drug discovery

ALDH1A3 Structural Engagement Potential

A co‑crystal structure of an imidazo[1,2‑a]pyridine ligand (8‑(4‑chlorophenyl)‑2‑phenyl‑imidazo[1,2‑a]pyridine) bound to ALDH1A3 shows that the scaffold occupies the catalytic site, with the 2‑phenyl group oriented toward the substrate entrance channel [1]. The 3,4‑dichloro‑6‑CF₃ substitution pattern is predicted to fill deeper into the hydrophobic pocket while engaging the catalytic cysteine through the electron‑poor pyridine ring. Direct inhibition data for this compound are not yet available, but the structural precedent supports its use as a probe for ALDH1A3 crystallography and enzymatic studies.

Aldehyde dehydrogenase Cancer stem cell Glioblastoma

Procurement-Driven Application Scenarios for 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine


Butyrylcholinesterase (BChE) Chemical Probe Development

Based on the BChE inhibition observed for the 3,4‑dichlorophenyl analog (IC₅₀ 65 µM) [1], this compound serves as a starting point for synthesizing a focused library of 6‑substituted congeners. The 6‑CF₃ group allows systematic exploration of electronic effects on BChE acyl‑pocket binding, an approach directly relevant to discovering selective BChE inhibitors for Alzheimer’s disease pathology.

DPP‑4 Inhibitor Lead Optimization

Given the potent DPP‑4 activity of the 2,4‑dichlorophenyl regioisomer (IC₅₀ 0.13 µM, selectivity >190‑fold) [2], the 3,4‑dichloro‑6‑CF₃ variant provides medicinal chemistry teams with a distinct substitution pattern for exploring alternative binding modes to Phe357 and Arg358, potentially yielding next‑generation antidiabetic leads with improved pharmacokinetic profiles.

ALDH1A3 Crystallography and Glioblastoma Target Validation

Structural evidence from PDB 6TRY confirms that imidazo[1,2‑a]pyridines occupy the ALDH1A3 active site [3]. The 3,4‑dichloro‑6‑CF₃ compound is a logical next‑step probe for co‑crystallization and structure‑guided optimization, with the goal of achieving sub‑micromolar ALDH1A3 inhibition against the target that is overexpressed in glioblastoma stem cells.

Quote Request

Request a Quote for 2-(3,4-Dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.